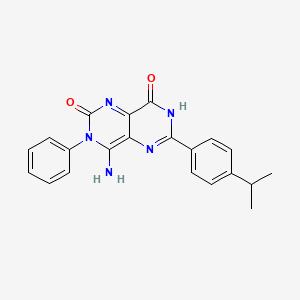

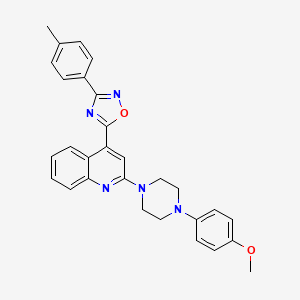

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with complex molecular structures often involves multi-step reactions and careful selection of precursors. For instance, the synthesis of mesogenic compounds with 1,2-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] involves the formation of iminomethyl benzoates and the introduction of alkoxy groups . Similarly, the synthesis of 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene derivatives includes the creation of the oxadiazolyl unit and its incorporation into the benzene core . These methods could potentially be adapted for the synthesis of 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene by incorporating the appropriate sulfinyl and methyl substituents.

Molecular Structure Analysis

The molecular structure of a compound significantly influences its physical and chemical properties. For example, the crystal structure of 2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate reveals that the phenylsulfinyl substituent and the benzofuran fragment are almost perpendicular, which could suggest how the sulfinyl group in 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene might influence its overall molecular geometry .

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. Although the specific reactions of 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene are not detailed in the provided papers, the presence of a sulfinyl group could imply susceptibility to oxidation or participation in sulfoxide-related reactions. The phenyl ring could also engage in electrophilic aromatic substitution reactions, depending on the electronic effects of the sulfinyl and methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related structures. The mesogenic properties of compounds containing phenylene and naphthylene groups, as discussed in paper , suggest that 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene may exhibit liquid crystalline behavior under certain conditions. The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal structure of related compounds , could also be relevant to the solubility, melting point, and crystal packing of 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene.

Scientific Research Applications

Interaction with Human Serum Albumin and Antioxidant Activity

Phenolic acids and their derivatives, including compounds similar to 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene, have been studied for their interaction with human serum albumin (HSA). These interactions are significant due to their implications in drug transport and metabolism. A study found that certain structural modifications, such as methylation of hydroxy groups on the benzene ring, enhance binding affinities to HSA. Moreover, these interactions can influence the antioxidant activity of the compounds, potentially impacting their therapeutic effectiveness (Zhang et al., 2018).

Renewable Monomer Feedstocks via Olefin Metathesis

Research on converting seed oil-based feedstocks, such as methyl oleate, into valuable commercial materials through olefin metathesis highlights the potential industrial applications of compounds like 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene. These processes, catalyzed by specific catalysts, can lead to the selective formation of economically significant products, demonstrating the role of such compounds in sustainable chemical synthesis (Burdett et al., 2004).

Proton Exchange Membranes in Fuel Cells

The crosslinking of sulphonated poly(ether ether ketone) using aromatic bis(hydroxymethyl) compounds, including structures related to 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene, has been explored for the development of proton exchange membranes (PEMs) for fuel cells. These materials exhibit controlled swelling, desirable ionic conductivity, and enhanced chemical stability, essential for efficient and durable fuel cell operation (Hande et al., 2008).

Metal-Free Catalytic Systems for Lignin Depolymerization

Ionic liquids containing benzyl and sulfinyl motifs similar to 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene have been shown to promote the generation of free radicals, facilitating the metal-free catalytic depolymerization of lignin. This process represents a promising approach for valorizing lignin, a major component of lignocellulosic biomass, into valuable chemicals and fuels, contributing to the development of sustainable biorefineries (Yang et al., 2015).

properties

IUPAC Name |

1-methyl-4-(2-phenoxyethylsulfinyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2S/c1-13-7-9-15(10-8-13)18(16)12-11-17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIXLMBNMXAKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)

![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2516474.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2516480.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)

![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)